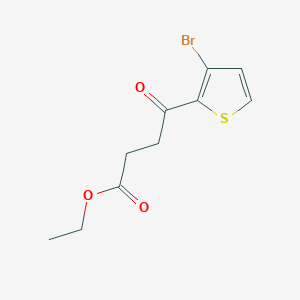

Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate, commonly referred to as EBT, is an organic compound that has a wide range of uses in scientific research. It is a colorless liquid with a boiling point of 147°C and a melting point of -56°C. EBT has been used in a variety of applications in the laboratory, including as a catalyst for a variety of reactions and as a reagent in the synthesis of various compounds. In addition, it has been used in the study of biochemical and physiological processes in cells, as well as in the development of new pharmaceuticals. In

科学的研究の応用

Crystal and Molecular Structure Studies

- Summary of the Application: Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate is used in the study of crystal and molecular structures. The compound’s structure is confirmed by single crystal X-ray diffraction data .

- Methods of Application or Experimental Procedures: The compound is crystallized from a methanol or ethyl acetate solution. The crystal structure is then studied using X-ray diffraction .

- Results or Outcomes: The study revealed that the compound crystallizes in the monoclinic space group with eight molecules in the unit cell. Disorder is observed throughout the entire molecule with an occupancy ratio of 0.690 (2):0.310 (2). Weak O–H…O or C–H…O intermolecular interactions are observed which influence crystal packing stability .

Autopolymerization of 2-bromo-3-methoxythiophene

- Summary of the Application: The compound is used in the autopolymerization of 2-bromo-3-methoxythiophene . This process is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .

- Methods of Application or Experimental Procedures: The polymerization reaction of 2-bromo-3-methoxythiophene is analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .

- Results or Outcomes: The study found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps . When brominated alkoxythiophene was employed as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

特性

IUPAC Name |

ethyl 4-(3-bromothiophen-2-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-2-14-9(13)4-3-8(12)10-7(11)5-6-15-10/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANQUKJYTLPXQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275886 |

Source

|

| Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate | |

CAS RN |

951889-19-3 |

Source

|

| Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。